molecular formula C22H40N2O4 B12508893 dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate

dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate

Cat. No.: B12508893
M. Wt: 396.6 g/mol
InChI Key: XUSLXNKDRGFJLP-UHFFFAOYSA-N
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Description

Dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate is a chemical compound that combines dicyclohexylamine with an allyloxycarbonyl group and L-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate can be synthesized through a series of chemical reactions involving dicyclohexylamine, allyloxycarbonyl chloride, and L-leucine. The general synthetic route involves the following steps:

    Formation of Allyloxycarbonyl Chloride: Allyl alcohol is reacted with phosgene to form allyloxycarbonyl chloride.

    Reaction with Dicyclohexylamine: Dicyclohexylamine is then reacted with allyloxycarbonyl chloride to form dicyclohexylamine ((allyloxy)carbonyl) intermediate.

    Coupling with L-Leucine: The intermediate is then coupled with L-leucine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as:

  • Continuous flow synthesis to maintain consistent reaction conditions.
  • Use of high-purity reagents to minimize impurities.
  • Implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate or a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate can be compared with other similar compounds, such as:

    Dicyclohexylamine ((allyloxy)carbonyl)-L-prolinate: Similar structure but with L-proline instead of L-leucine.

    Dicyclohexylamine ((allyloxy)carbonyl)-L-valinate: Similar structure but with L-valine instead of L-leucine.

Uniqueness

The uniqueness of this compound lies in its specific combination of dicyclohexylamine, allyloxycarbonyl group, and L-leucine, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple fields.

Properties

Molecular Formula

C22H40N2O4

Molecular Weight

396.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;4-methyl-2-(prop-2-enoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-5-15-10(14)11-8(9(12)13)6-7(2)3/h11-13H,1-10H2;4,7-8H,1,5-6H2,2-3H3,(H,11,14)(H,12,13)

InChI Key

XUSLXNKDRGFJLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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